N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide
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Overview
Description
N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities and coordination behavior with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or tetrahydrofuran; room temperature to reflux.
Substitution: Halides, amines; polar aprotic solvents like dimethylformamide or acetonitrile; room temperature to 100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their structural and catalytic properties.
Biology: Investigated for its potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide can be compared with other benzamide derivatives, such as:
- N-(2,4-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide
- N-(2,5-dimethoxyphenyl)carbamothioyl]-3-methylbenzamide
- N-(2,5-dimethoxyphenyl)carbamothioyl]-2-methylbenzamide
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-6-12(7-5-11)16(20)19-17(23)18-14-10-13(21-2)8-9-15(14)22-3/h4-10H,1-3H3,(H2,18,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDZZYTZABESDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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